molecular formula C20H22N2O4S B2422027 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 2097860-00-7

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2422027
CAS No.: 2097860-00-7
M. Wt: 386.47
InChI Key: INLHPHSFHWQYKS-UHFFFAOYSA-N
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Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” is a complex organic compound. The compound contains a benzofuran moiety, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Scientific Research Applications

Benzofuran and its derivatives, including N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide, are known for their wide range of biological and pharmacological activities. These compounds are present in many bioactive natural and synthetic compounds with potent applications in pharmaceuticals, agriculture, and polymers. Benzofuran derivatives have been studied for their pronounced inhibitory activities against various diseases, viruses, fungi, microbes, and enzymes, making them significant in drug discovery and development processes (Dawood, 2019).

Antimicrobial Applications

The antimicrobial potential of benzofuran compounds is particularly noteworthy. Benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin have historically been used in treating skin diseases, including cancer and psoriasis. Recent research efforts have focused on designing benzofuran-based compounds as antimicrobial agents targeting various clinically approved targets. The unique structural features of benzofuran make it a privileged scaffold in the search for efficient antimicrobial candidates. The emergence of benzofuran as a core structure in the development of new drugs highlights its significance in addressing the global challenge of antibiotic resistance (Hiremathad et al., 2015).

Enzyme Inhibition and Drug Development

Benzofuran derivatives have been identified as effective inhibitors of several enzymes and receptors, contributing to their therapeutic potential. For example, sulfonamide groups present in some benzofuran compounds have shown significant action as carbonic anhydrase inhibitors, which have applications in treating glaucoma, edema, and epilepsy. The pharmacological activities of benzofuran compounds can be enhanced by modifying specific functional groups, such as -OH, -OMe, sulfonamide, or halogen, to increase their therapeutic efficacy compared to reference drugs. This adaptability makes benzofuran derivatives promising candidates for drug development, offering potential solutions for various health conditions, including cancer, inflammation, and microbial infections (Carta et al., 2012).

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-20(21-13-16-14-26-19-6-2-1-5-18(16)19)15-7-9-17(10-8-15)27(24,25)22-11-3-4-12-22/h1-2,5-10,16H,3-4,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLHPHSFHWQYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3COC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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